

# Unveiling the Selectivity of MM11253 for Retinoic Acid Receptor Gamma (RARy)

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Compound of Interest		
Compound Name:	MM11253	
Cat. No.:	B1677344	Get Quote

#### A Comparative Guide for Researchers

In the intricate world of nuclear receptor signaling, achieving selectivity is paramount for therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of **MM11253**, a known retinoic acid receptor gamma (RARy) antagonist, with other selective ligands. We present key experimental data, detailed methodologies, and visual workflows to aid researchers in their drug discovery and development endeavors.

## **Quantitative Comparison of RAR Ligand Selectivity**

The following table summarizes the binding affinities and functional activities of **MM11253** and other notable RARy-selective compounds. The data, presented as IC50, ED50, or Ki values, highlight the selectivity profile of each ligand across the three RAR subtypes ( $\alpha$ ,  $\beta$ , and  $\gamma$ ).

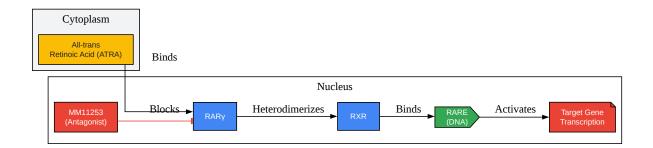


Compound	Туре	RARα	RARβ	RARy	Selectivity for RARy
MM11253	Antagonist	IC50: >1000 nM	IC50: >1000 nM	IC50: 44 nM[1]	>22-fold vs RARα/β
ED50: 1000 nM	ED50: >1000 nM	ED50: 44 nM			
LY2955303	Antagonist	Ki: >1700 nM	Ki: >2980 nM	Ki: 1.1 nM[2]	>1500-fold vs RARα, >2700-fold vs RARβ
ED50: >1700 nM	ED50: >2980 nM	ED50: 1.9 nM[2]			
CD1530	Agonist	ED50: 2750 nM	ED50: 1500 nM	ED50: 150 nM[3]	10-fold vs RARβ, 18- fold vs RARα
CD437	Agonist	EC50: 140 nM	EC50: 28 nM	EC50: 7 nM	4-fold vs RARβ, 20- fold vs RARα
All-trans Retinoic Acid (ATRA)	Agonist	ED50: 4 nM	ED50: 5 nM	ED50: 2 nM[3]	Non-selective

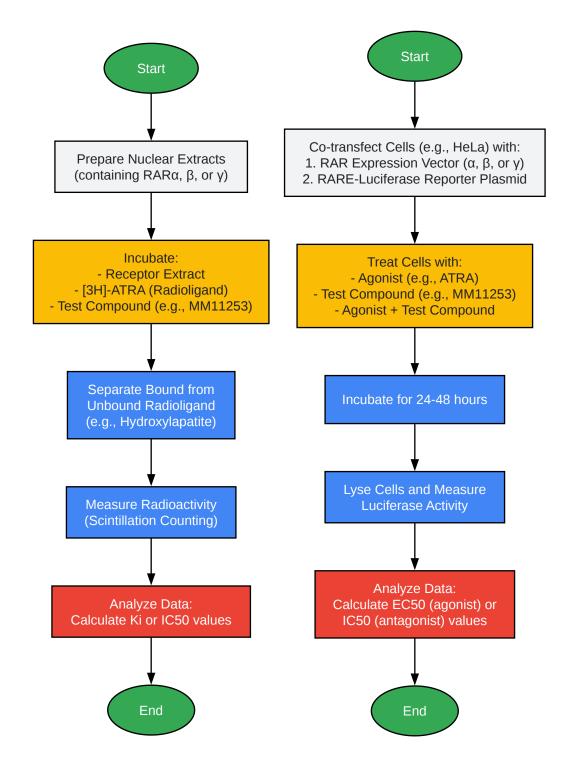
## **Deciphering RARy Signaling**

Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, regulate gene expression. This process involves heterodimerization with retinoid X receptors (RXRs) and binding to specific DNA sequences known as retinoic acid response elements (RAREs). The selectivity of a ligand for a particular RAR subtype, such as RARy, is crucial for targeting specific physiological or pathological pathways.









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### References

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